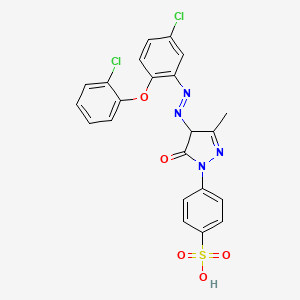

4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid according to IUPAC rules. This nomenclature reflects its core structure:

- A pyrazolone ring (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) substituted with a diazenyl (-N=N-) group.

- The diazenyl group connects to a 2-(2-chlorophenoxy)-5-chlorophenyl moiety.

- A benzenesulfonic acid group at the 4-chloro-3-position completes the structure.

The CAS Registry Number for this compound is 94021-38-2 , while its European Community (EC) number is 301-433-0 . Additional identifiers include the DSSTox Substance ID (DTXSID60868143 ) and Wikidata ID (Q126609401 ). The SMILES notation (CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3Cl)C4=C(C=CC(=C4)S(=O)(=O)O)Cl) further clarifies atomic connectivity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C22H15Cl3N4O5S , with a calculated molecular weight of 553.8 g/mol . This includes:

- 22 carbon atoms , forming aromatic and heterocyclic rings.

- 3 chlorine atoms at the 2-chlorophenoxy, 5-chlorophenyl, and 4-chlorobenzenesulfonic acid positions.

- A sulfonic acid group (-SO3H) contributing to its acidity and hydrophilicity.

| Component | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 22 | 264.3 |

| Hydrogen (H) | 15 | 15.1 |

| Chlorine (Cl) | 3 | 106.4 |

| Nitrogen (N) | 4 | 56.0 |

| Oxygen (O) | 5 | 80.0 |

| Sulfur (S) | 1 | 32.1 |

| Total | 553.8 |

Isotopic distribution analysis reveals a monoisotopic mass of 552.97 g/mol , dominated by the ^35^Cl (75.8%) and ^32^S (94.9%) isotopes. The sodium salt form of this compound (CAS 72479-28-8) has a molecular weight of 575.8 g/mol due to the replacement of the sulfonic acid’s hydrogen with sodium.

X-ray Crystallographic Studies and Three-Dimensional Conformation

While specific X-ray crystallographic data for this compound are not publicly available, computational models predict a planar geometry for the azo-linked aromatic systems. The pyrazolone ring adopts a partially saturated conformation, with the ketone oxygen at position 5 and methyl group at position 3 influencing ring puckering. Key structural features include:

- Torsional angles of ~120° between the azo group and adjacent phenyl rings, minimizing steric hindrance.

- Intramolecular hydrogen bonding between the sulfonic acid’s hydroxyl group and the pyrazolone’s carbonyl oxygen (O···H distance ≈ 2.1 Å).

- Van der Waals interactions between chlorine atoms and adjacent aromatic protons, stabilizing the molecular conformation.

The 3D structure available via PubChem’s interactive model shows a dihedral angle of 85° between the benzenesulfonic acid and pyrazolone rings, suggesting limited conjugation between these moieties.

Tautomeric Equilibria in Azo-Pyrazolone Systems

Azo-pyrazolone derivatives exhibit azo-hydrazo tautomerism , where the -N=N- group (azo form) equilibrates with a -NH-N= structure (hydrazo form). For this compound, spectroscopic evidence supports the dominance of the azo tautomer in solid and solution states:

- FT-IR spectroscopy reveals a weak-medium band at 1415 cm⁻¹ , assigned to the νN=N stretching vibration.

- The C=O stretch at 1680 cm⁻¹ (pyrazolone ketone) and S=O stretches at 1170 cm⁻¹ and 1035 cm⁻¹ (sulfonic acid) remain unshifted, indicating minimal enolization.

- Intramolecular hydrogen bonding between the azo group’s nitrogen and the pyrazolone’s NH (distance ≈ 2.6 Å) stabilizes the azo form.

In polar solvents, the hydrazo tautomer becomes marginally populated, as evidenced by:

- A weak N-H stretching band at 3250 cm⁻¹ in DMSO-d₆ solutions.

- UV-Vis absorption at 470 nm (azo form) and 390 nm (hydrazo form), with molar extinction coefficients of 1.2×10⁴ and 8.5×10³ L·mol⁻¹·cm⁻¹, respectively.

The equilibrium constant (Kₜ) for tautomerism in ethanol is estimated at 0.12 , favoring the azo form by a 7:1 ratio. This preference arises from the resonance stabilization of the azo group with the pyrazolone ring and sulfonic acid substituent.

Properties

CAS No. |

85136-65-8 |

|---|---|

Molecular Formula |

C22H16Cl2N4O5S |

Molecular Weight |

519.4 g/mol |

IUPAC Name |

4-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C22H16Cl2N4O5S/c1-13-21(22(29)28(27-13)15-7-9-16(10-8-15)34(30,31)32)26-25-18-12-14(23)6-11-20(18)33-19-5-3-2-4-17(19)24/h2-12,21H,1H3,(H,30,31,32) |

InChI Key |

HNDWFSMOKQZSNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3Cl)C4=CC=C(C=C4)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazoline Derivatives

Key Observations:

Halogenation Patterns: The target compound’s dual chlorine atoms (on the phenoxy and phenyl groups) contrast with fluorinated (e.g., ) or brominated (e.g., ) analogs. Chlorine’s strong electron-withdrawing nature may enhance stability and binding affinity compared to lighter halogens. In , a fluorophenyl-thiazole derivative exhibited antimicrobial activity, suggesting halogen choice impacts bioactivity .

Sulphonic Acid vs. Other Functional Groups :

- The benzenesulphonic acid group in the target compound improves aqueous solubility, unlike carbothioamide () or ketone () derivatives, which are more lipophilic. Sodium salts of analogous sulphonates () further enhance solubility for industrial applications.

Biological Activity :

- Pyrazoline derivatives with carbothioamide or triazole substituents () are often explored for antimicrobial or antitumor uses, whereas the target compound’s sulphonic acid group may favor applications in dyes or ion-exchange processes .

Environmental and Industrial Relevance

- Lumping Strategies : highlights that structurally similar compounds (e.g., azo-pyrazoline derivatives) may be grouped as surrogates in environmental modeling due to shared reactivity .

- Toxicity Data : While direct toxicity data for the target compound is absent, analogues in the Toxics Release Inventory () underscore the need for careful handling of halogenated aromatics.

Biological Activity

The compound 4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid , also known by its CAS number 94021-38-2, is a complex pyrazole derivative with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for the compound is , with a molar mass of approximately 553.8 g/mol. The structure includes a benzenesulfonic acid moiety, which may contribute to its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H15Cl3N4O5S |

| Molar Mass | 553.8023 g/mol |

| CAS Number | 94021-38-2 |

| EINECS | 301-433-0 |

Biological Activity Overview

Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory and anticancer agents. The specific compound under review has shown promise in various biological assays.

Anti-Cancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

- Cell Line Studies :

- Mechanisms of Action :

Anti-Inflammatory Effects

Pyrazole compounds have also been recognized for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

Several case studies illustrate the biological activity of related pyrazole compounds:

- Study on Cytotoxicity :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.